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Compound Name:
Tripropylene glycol monomethyl

ether

Cat. No.: B155963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tripropylene Glycol
Monomethyl Ether (TPM) in drug delivery systems. TPM is a hydrophilic, versatile solvent with

low volatility and a favorable safety profile, making it a suitable candidate for various

pharmaceutical formulations. This document details its physicochemical properties,

applications in enhancing the solubility and delivery of poorly water-soluble drugs, and

protocols for the preparation and evaluation of TPM-based drug delivery systems.

Physicochemical Properties of Tripropylene Glycol
Monomethyl Ether
Tripropylene Glycol Monomethyl Ether is a colorless liquid with a mild ether-like odor.[1][2] It

is completely miscible with water and a wide range of organic solvents.[1] Its low volatility and

slow evaporation rate are advantageous in many formulations.

Table 1: Physical and Chemical Properties of Tripropylene Glycol Monomethyl Ether
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Property Value Reference

Chemical Name
Tripropylene Glycol

Monomethyl Ether
[2]

Synonyms
TPM, Glycol Ether TPM,

TPGME

CAS Number 25498-49-1 [2]

Molecular Formula C10H22O4 [2]

Molecular Weight 206.28 g/mol [3]

Appearance Clear, colorless liquid [1][4]

Odor Mild ether-like [1]

Boiling Point 242-245 °C [4]

Melting Point -79 °C [5]

Flash Point 121 °C

Density ~0.97 g/cm³ [4]

Viscosity 5.5 cP at 25 °C

Solubility in Water Completely miscible [1]

Vapor Pressure <0.01 mmHg at 25 °C [4]

Applications in Drug Delivery
TPM's excellent solvency makes it a valuable excipient in the formulation of poorly water-

soluble drugs, which are a significant challenge in pharmaceutical development.[6] It can be

used in various dosage forms, including oral, topical, and parenteral preparations.

2.1. Oral Drug Delivery

In oral formulations, TPM can act as a co-solvent to enhance the solubility of drugs, thereby

improving their dissolution and bioavailability.[7] For Biopharmaceutics Classification System
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(BCS) Class II drugs (high permeability, low solubility), enhancing solubility is a key factor in

improving therapeutic efficacy.

2.2. Topical and Transdermal Drug Delivery

For topical and transdermal systems, TPM can serve as a vehicle and a penetration enhancer.

[8] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) and its

compatibility with other excipients make it suitable for creams, gels, lotions, and ointments.[9]

While direct studies on TPM as a penetration enhancer are limited, related glycol ethers like

propylene glycol are known to interact with the stratum corneum lipids, increasing their fluidity

and facilitating drug transport across the skin barrier.[10]

Experimental Protocols
The following are example protocols for the preparation and evaluation of drug delivery

systems using Tripropylene Glycol Monomethyl Ether. These should be adapted based on

the specific properties of the API and the desired final formulation characteristics.

3.1. Protocol for Solubility Determination of a Poorly Soluble Drug in TPM

This protocol outlines a method to determine the saturation solubility of a model poorly soluble

drug (e.g., Ibuprofen) in TPM.

Materials:

Tripropylene Glycol Monomethyl Ether (pharmaceutical grade)

Ibuprofen powder

Scintillation vials

Orbital shaker with temperature control

Centrifuge

High-Performance Liquid Chromatography (HPLC) system

Procedure:
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Add an excess amount of Ibuprofen powder to a series of scintillation vials.

Add a known volume of TPM to each vial.

Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C

or 37 °C).

Shake the vials for 24-48 hours to ensure equilibrium is reached.

After shaking, visually inspect the vials for the presence of undissolved solid drug.

Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the

undissolved drug.

Carefully collect an aliquot of the supernatant.

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a

concentration within the calibration range of the analytical method.

Analyze the concentration of the dissolved drug using a validated HPLC method.

Calculate the saturation solubility in mg/mL.

3.2. Protocol for Preparation of a Topical Gel using TPM

This protocol describes the preparation of a basic topical gel formulation where TPM is used as

a co-solvent and potential penetration enhancer.

Materials:

Active Pharmaceutical Ingredient (API)

Tripropylene Glycol Monomethyl Ether (TPM)

Gelling agent (e.g., Carbopol 940)

Triethanolamine (neutralizing agent)

Purified water
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Preservative (e.g., methylparaben)

Table 2: Example Formulation of a Topical Gel

Ingredient Concentration (% w/w)

API 1.0

TPM 10.0

Carbopol 940 1.0

Triethanolamine q.s. to pH 6.5-7.0

Methylparaben 0.1

Purified Water q.s. to 100

Procedure:

Disperse the Carbopol 940 in purified water with constant stirring until a uniform dispersion is

formed.

In a separate container, dissolve the API and methylparaben in TPM.

Slowly add the API-TPM solution to the Carbopol dispersion while stirring continuously.

Neutralize the dispersion by adding triethanolamine dropwise until a clear, viscous gel is

formed and the pH is in the desired range (6.5-7.0).

Continue stirring for a short period to ensure homogeneity.

3.3. Protocol for In Vitro Skin Permeation Study

This protocol outlines an in vitro permeation test (IVPT) to evaluate the effect of TPM on the

skin penetration of an API from a topical formulation.[11][12]

Materials:

Topical formulation containing API and TPM
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Control formulation (without TPM)

Franz diffusion cells

Excised human or animal skin (e.g., rat or pig skin)

Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

Syringes and needles

HPLC system

Procedure:

Prepare the excised skin by carefully removing subcutaneous fat and hair.

Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor

compartment.

Fill the receptor compartment with the receptor solution and ensure there are no air bubbles

under the skin. Maintain the temperature at 32 °C.

Apply a known amount of the topical formulation (with and without TPM) to the surface of the

skin in the donor compartment.

At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the

receptor compartment and replace with fresh, pre-warmed receptor solution.

Analyze the concentration of the API in the collected samples using a validated HPLC

method.

At the end of the experiment, dismount the skin, wash the surface to remove any remaining

formulation, and analyze the drug content in the different skin layers (epidermis and dermis)

if required.

Calculate the cumulative amount of drug permeated per unit area and plot it against time to

determine the flux and permeability coefficient.
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Visualization of Experimental Workflows
4.1. Workflow for Solubility Determination

Preparation

Equilibration

Separation

Analysis

Add excess drug to vials

Add known volume of TPM

Shake at constant temperature (24-48h)

Centrifuge to separate undissolved drug

Collect supernatant

Dilute supernatant

Analyze by HPLC

Calculate solubility
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Click to download full resolution via product page

Caption: Workflow for determining drug solubility in TPM.

4.2. Workflow for Topical Gel Preparation
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Phase Preparation

Mixing

Gelling and Neutralization

Final Product

Disperse Carbopol in Water

Add Phase B to Phase A with stirring

Dissolve API and Preservative in TPM

Add Triethanolamine to neutralize and form gel

Homogeneous Topical Gel
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Experimental Setup

Dosing

Sampling and Analysis

Data Interpretation

Mount Skin on Franz Cell

Fill Receptor with Buffer

Equilibrate at 32°C

Apply Topical Formulation

Collect Samples from Receptor at Time Intervals

Analyze API Concentration by HPLC

Calculate Cumulative Permeation

Determine Permeation Flux

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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